molecular formula C18H14ClN3O3S B2690023 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-65-9

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2690023
CAS No.: 681266-65-9
M. Wt: 387.84
InChI Key: PDKDXCLNKCKSBW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide represents a sophisticated heterocyclic compound featuring a distinctive thieno[3,4-c]pyrazol scaffold with a 5,5-dioxo modification, which significantly enhances its electronic properties and molecular recognition capabilities. This complex structure incorporates both a 4-chlorophenyl moiety at the 2-position and a benzamide group at the 3-position of the central core, creating a multifunctional chemical entity with potential applications across multiple research domains. The presence of the sulfone group (5,5-dioxo) in the thieno ring system markedly influences the compound's electronic distribution, potentially enhancing its ability to participate in specific molecular interactions critical for biological activity . Researchers are particularly interested in this compound's potential as a key intermediate in medicinal chemistry and drug discovery, especially for developing targeted therapies involving protein kinase inhibition and enzyme modulation. The structural architecture suggests possible applications in cancer research, where similar pyrazol-derived compounds have demonstrated notable activity against various cancer cell lines. The chlorophenyl substitution may contribute to enhanced membrane permeability and target binding affinity, while the benzamide moiety could facilitate specific protein-ligand interactions through hydrogen bonding networks . This compound's unique molecular framework, characterized by the planar benzamide group fused with the electron-deficient thienopyrazol system, offers intriguing possibilities for designing novel pharmacological tools and probe molecules for studying cellular signaling pathways. Additional research applications include its potential use as a scaffold for developing PET tracers in molecular imaging, given the presence of the chlorophenyl group which could allow for radiolabeling strategies, or as a building block for materials science applications where electron-deficient heterocyclic systems are increasingly valued. The compound continues to be investigated in various biochemical contexts to fully elucidate its mechanism of action and research potential across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDXCLNKCKSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other benzamide- and heterocycle-containing derivatives allow for comparative analysis. Below, key analogs from recent literature () are evaluated alongside the target compound.

Structural Features

  • Core Heterocycle: Unlike imidazole-based derivatives (e.g., compounds 4a–4j in ), the target compound employs a thieno[3,4-c]pyrazol core. The sulfone group (5,5-dioxo) enhances polarity and may improve solubility compared to dicyanoimidazole derivatives .
  • Substituent Effects: The 4-chlorophenyl group at position 2 is analogous to compound 4b (N-(4-chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide). However, the target’s benzamide substituent lacks additional functional groups (e.g., nitro, methoxy) present in analogs like 4c (4-nitrophenyl) or 4e (4-methoxyphenyl), which may influence electronic properties and binding interactions .

Physical Properties

A comparison of melting points (Table 1) highlights stability trends:

Compound Name / Structure Melting Point (°C) Yield (%)
Target: N-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]benzamide Not reported
4b: N-(4-Chlorophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide 271–273 82
4c: N-(4-Nitrophenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide 292–294 84
4e: N-(4-Methoxyphenyl)-2-(4,5-dicyanoimidazol-2-yl)benzamide 262–265 82

Table 1 : Melting points and yields of the target compound and imidazole-based analogs .

  • The absence of melting point data for the target compound precludes direct stability comparisons. However, analogs with electron-withdrawing groups (e.g., 4c, 4-nitrophenyl) exhibit higher melting points (~290°C), likely due to enhanced crystallinity from polar interactions.

Spectroscopic and Crystallographic Analysis

  • Imidazole Analogs : Characterized by IR spectroscopy, confirming carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches . The target compound’s IR profile would similarly show benzamide C=O and sulfone S=O (~1300–1350 cm⁻¹) stretches.
  • Structural Determination : Tools like SHELX and ORTEP (–3) are critical for resolving crystallographic data. While these tools were applied to imidazole derivatives, their use for the target compound’s structural validation remains plausible but unconfirmed in the evidence.

Biological Activity

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant biological implications. Its unique thieno[3,4-c]pyrazole core and chlorophenyl group suggest potential applications in medicinal chemistry, particularly in antiviral and anticancer research.

Chemical Structure

The IUPAC name for this compound is N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide. Its molecular formula is C18H14ClN3O3SC_{18}H_{14}ClN_3O_3S, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14ClN3O3S
IUPAC NameN'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
CAS Number681266-65-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to viral replication or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity associated with angiogenesis and cellular signaling pathways.
  • Apoptosis Induction : There is potential for this compound to induce apoptosis in cancer cells by affecting mitochondrial pathways.

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound:

  • Antiviral Activity : Preliminary studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit antiviral properties against various viruses by targeting their replication mechanisms.
  • Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo by disrupting cell cycle progression and promoting apoptosis.

Case Study: Antiviral Activity

A recent study evaluated the antiviral efficacy of thieno[3,4-c]pyrazole derivatives against human adenoviruses (HAdV). Among the tested compounds, some exhibited selectivity indexes greater than 100 and sub-micromolar potency against HAdV. Notably:

  • Compound 15 showed an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) and a maximum tolerated dose of 150 mg/kg in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9124).
  • Blood-Brain Barrier Penetration : High probability (0.9802).

These properties indicate potential for systemic therapeutic applications.

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